N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that features an indole ring substituted with a chlorine atom at the 4-position and a propanoyl group at the 3-position. This compound is further linked to a glycylglycine moiety, making it a peptide-like structure. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 4-position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
Attachment of the Propanoyl Group: The chlorinated indole is reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(4-chloro-1H-indol-1-yl)propanoyl intermediate.
Coupling with Glycylglycine: The final step involves coupling the propanoyl intermediate with glycylglycine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated peptide synthesizers could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically forming oxindole derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives. Sodium borohydride (NaBH₄) is a common reducing agent used in these reactions.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound in studying indole chemistry.
Biology: Investigated for its potential as a biochemical probe due to its indole moiety, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloroindole: Lacks the propanoyl and glycylglycine moieties, making it less complex.
Indole-3-acetic acid: A naturally occurring plant hormone with a different substitution pattern.
N-acetylglycylglycine: A simpler peptide without the indole ring.
Uniqueness
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine is unique due to its combination of an indole ring with a peptide-like structure. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C15H16ClN3O4 |
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Molecular Weight |
337.76 g/mol |
IUPAC Name |
2-[[2-[3-(4-chloroindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16ClN3O4/c16-11-2-1-3-12-10(11)4-6-19(12)7-5-13(20)17-8-14(21)18-9-15(22)23/h1-4,6H,5,7-9H2,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
VBOYTNMGBCEIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC(=O)NCC(=O)O)C(=C1)Cl |
Origin of Product |
United States |
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